molecular formula C17H19NO4 B1665471 Amotosalen CAS No. 161262-29-9

Amotosalen

Cat. No.: B1665471
CAS No.: 161262-29-9
M. Wt: 301.34 g/mol
InChI Key: FERWCFYKULABCE-UHFFFAOYSA-N
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Description

Amotosalen is a synthetic psoralen compound known for its photoactive properties. It is primarily used in the INTERCEPT™ Blood System to inactivate pathogens in blood products. This compound works by crosslinking DNA and RNA upon exposure to ultraviolet A (UVA) light, thereby preventing the replication of viruses, bacteria, and other pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amotosalen is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of piperidine to form 3,4-dimethoxycinnamic acid. This intermediate is then cyclized to form 3,4-dimethoxy-7H-furo[3,2-g]chromen-7-one, which is subsequently demethylated and reacted with 2-aminoethanol to yield this compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for medical applications .

Chemical Reactions Analysis

Types of Reactions

Amotosalen undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Amotosalen exerts its effects by intercalating into the DNA and RNA of pathogens. Upon exposure to UVA light, it forms covalent bonds between the nucleic acid strands, effectively “locking” them together and preventing replication. This mechanism is highly specific and occurs even at low concentrations of nucleic acids .

Comparison with Similar Compounds

Amotosalen belongs to the psoralen family, which includes other compounds such as 8-methoxypsoralen and 5-methoxypsoralen. Compared to these compounds, this compound has enhanced nucleic acid binding properties and is more effective in pathogen inactivation . Its unique ability to crosslink DNA and RNA upon UVA exposure makes it particularly valuable in medical applications .

List of Similar Compounds

Properties

CAS No.

161262-29-9

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3

InChI Key

FERWCFYKULABCE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amotosalen;  Amotosalen free base, S-59;  S 59;  S59.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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